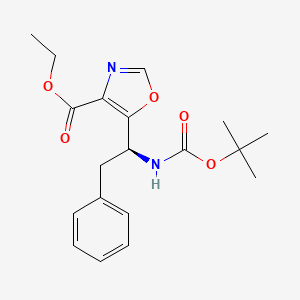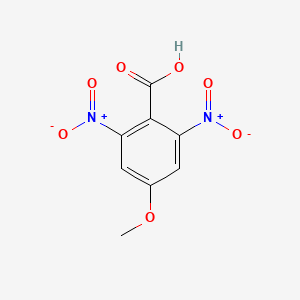![molecular formula C14H11Cl2N3O2 B1621595 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide CAS No. 680216-67-5](/img/structure/B1621595.png)
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Vue d'ensemble
Description
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, also known as DCP, is a synthetic compound that has been widely used in scientific research. DCP belongs to the class of pyridine carboxamides and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its effects on PARP activity, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. For example, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme fatty acid synthase (FAS), which is involved in lipid metabolism. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to inhibit the growth of certain bacteria, such as Mycobacterium tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in lab experiments is its potency as a PARP inhibitor. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be more potent than other PARP inhibitors such as olaparib. However, one limitation of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide. One area of interest is the potential use of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more soluble forms of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, which would make it easier to use in lab experiments. Additionally, there is ongoing research into the use of PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders.
Applications De Recherche Scientifique
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide have been studied extensively for their potential use in cancer treatment.
Propriétés
IUPAC Name |
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-8-2-4-10(5-3-8)18-14(21)19-13(20)11-6-9(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAORTVTUYFSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(N=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384136 | |
| Record name | 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
CAS RN |
680216-67-5 | |
| Record name | 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)












